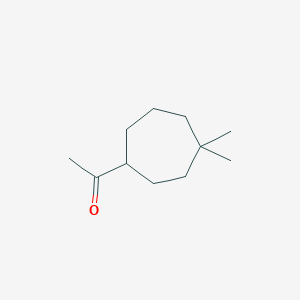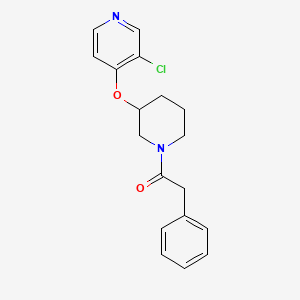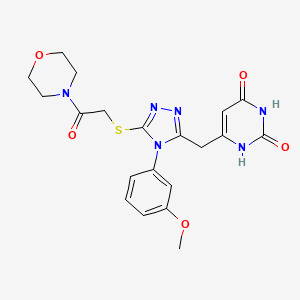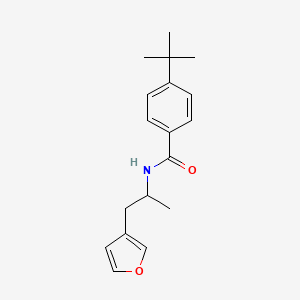![molecular formula C9H10N4O2 B2932342 Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate CAS No. 1341283-98-4](/img/structure/B2932342.png)
Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, including Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using a variety of techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were studied. The results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using a variety of techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Antitumor Activity
Triazolopyrimidine derivatives have been reported to possess antitumor properties. They can interfere with the proliferation of cancer cells and may be used in cancer treatment protocols .
Corticotropin-Releasing Factor 1 Receptor Antagonists
These compounds can act as antagonists for corticotropin-releasing factor 1 receptors, which are implicated in stress-related disorders .
Calcium Channel Modulators
Triazolopyrimidines can modulate calcium channels, which play a crucial role in various physiological processes including muscle contraction and neurotransmitter release .
Alzheimer’s Disease Treatment
The derivatives of triazolopyrimidine are being explored for their potential use in treating Alzheimer’s disease due to their ability to affect neurological pathways .
Insomnia Treatment
Some triazolopyrimidine compounds have been utilized for their sedative properties in treating insomnia .
Anti-Parasitic Activity
Complexes of triazolopyrimidines with metals such as Pt and Ru have shown high activity against parasites, suggesting their use in anti-parasitic therapies .
Mechanism of Action
Target of Action
Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a structural analog of antiviral compounds . It’s also been studied for its potential neuroprotective and anti-neuroinflammatory properties . .
Mode of Action
It’s known that the compound undergoes a dimroth rearrangement, which is an isomerization process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .
Biochemical Pathways
It’s been suggested that the compound may have neuroprotective and anti-inflammatory properties, potentially through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . It may also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound has shown promising results in terms of its neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Some compounds also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The action of Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate can be influenced by various environmental factors. For instance, the Dimroth rearrangement that it undergoes can be affected by the degree of aza-substitution in rings, the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .
Future Directions
properties
IUPAC Name |
ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-9(14)8-12-11-7-4-6(2)10-5-13(7)8/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRVADCJFMKTOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |
CAS RN |
1341283-98-4 |
Source


|
| Record name | ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2932261.png)
![1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2932262.png)
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2932263.png)

![(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2932265.png)
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2932268.png)
![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate](/img/structure/B2932271.png)

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B2932275.png)
![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)

